molecular formula C9H7N3O3 B2907371 1-(4-nitrophenyl)-1H-pyrazole-3-ol CAS No. 1242326-13-1

1-(4-nitrophenyl)-1H-pyrazole-3-ol

Cat. No.: B2907371
CAS No.: 1242326-13-1
M. Wt: 205.173
InChI Key: NODVFTSWIAFZKL-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazole-3-ol is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group at the first position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-pyrazole-3-ol can be synthesized through various methods. One common approach involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the hydroxyl group at the third position. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrazole-3-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-1H-pyrazole-3-ol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: 1-(4-Nitrophenyl)-1H-pyrazole-3-one.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrazole-3-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-pyrazole-3-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can interact with various molecular targets, while the pyrazole ring provides stability and specificity to the compound’s binding interactions.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1H-pyrazole-4-ol: Similar structure but with the hydroxyl group at the fourth position.

    1-(4-Nitrophenyl)-1H-pyrazole-5-ol: Similar structure but with the hydroxyl group at the fifth position.

    1-(4-Nitrophenyl)-1H-pyrazole-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness: 1-(4-Nitrophenyl)-1H-pyrazole-3-ol is unique due to the specific positioning of the hydroxyl group at the third position, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets and provides unique properties compared to its isomers.

Properties

IUPAC Name

2-(4-nitrophenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9-5-6-11(10-9)7-1-3-8(4-2-7)12(14)15/h1-6H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODVFTSWIAFZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242326-13-1
Record name 1-(4-nitrophenyl)-1H-pyrazol-3(2H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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